molecular formula C33H26N6O6 B11810354 N1-(4-((2-Carbamoylpyridin-4-yl)oxy)phenyl)-N3-(4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)isophthalamide

N1-(4-((2-Carbamoylpyridin-4-yl)oxy)phenyl)-N3-(4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)isophthalamide

Katalognummer: B11810354
Molekulargewicht: 602.6 g/mol
InChI-Schlüssel: JYKWOLGWNPGINW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-(4-((2-Carbamoylpyridin-4-yl)oxy)phenyl)-N3-(4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)isophthalamide is a complex organic compound characterized by its unique structure, which includes multiple pyridine and phenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-((2-Carbamoylpyridin-4-yl)oxy)phenyl)-N3-(4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)isophthalamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of pyridine derivatives, followed by their coupling with phenyl groups through various organic reactions. Common reagents used in these reactions include catalysts, solvents, and protective groups to ensure the stability of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N1-(4-((2-Carbamoylpyridin-4-yl)oxy)phenyl)-N3-(4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)isophthalamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions may vary depending on the desired product, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted phenyl or pyridine compounds.

Wissenschaftliche Forschungsanwendungen

N1-(4-((2-Carbamoylpyridin-4-yl)oxy)phenyl)-N3-(4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)isophthalamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a component in various industrial processes.

Wirkmechanismus

The mechanism of action of N1-(4-((2-Carbamoylpyridin-4-yl)oxy)phenyl)-N3-(4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)isophthalamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other pyridine and phenyl derivatives with comparable structures and functional groups. Examples include:

  • N1-(4-((2-Carbamoylpyridin-4-yl)oxy)phenyl)-N3-(4-((2-(ethylcarbamoyl)pyridin-4-yl)oxy)phenyl)isophthalamide
  • N1-(4-((2-Carbamoylpyridin-4-yl)oxy)phenyl)-N3-(4-((2-(propylcarbamoyl)pyridin-4-yl)oxy)phenyl)isophthalamide

Uniqueness

N1-(4-((2-Carbamoylpyridin-4-yl)oxy)phenyl)-N3-(4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)isophthalamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C33H26N6O6

Molekulargewicht

602.6 g/mol

IUPAC-Name

1-N-[4-(2-carbamoylpyridin-4-yl)oxyphenyl]-3-N-[4-[2-(methylcarbamoyl)pyridin-4-yl]oxyphenyl]benzene-1,3-dicarboxamide

InChI

InChI=1S/C33H26N6O6/c1-35-33(43)29-19-27(14-16-37-29)45-25-11-7-23(8-12-25)39-32(42)21-4-2-3-20(17-21)31(41)38-22-5-9-24(10-6-22)44-26-13-15-36-28(18-26)30(34)40/h2-19H,1H3,(H2,34,40)(H,35,43)(H,38,41)(H,39,42)

InChI-Schlüssel

JYKWOLGWNPGINW-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=CC(=C3)C(=O)NC4=CC=C(C=C4)OC5=CC(=NC=C5)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.